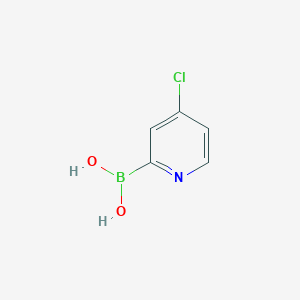

(4-Chloropyridin-2-yl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-chloropyridin-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BClNO2/c7-4-1-2-8-5(3-4)6(9)10/h1-3,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOLVACJGJSSBEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC=CC(=C1)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718874 | |

| Record name | (4-Chloropyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870459-91-9 | |

| Record name | (4-Chloropyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to (4-Chloropyridin-2-yl)boronic acid (CAS 870459-91-9): Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Chloropyridin-2-yl)boronic acid, with the Chemical Abstracts Service (CAS) registry number 870459-91-9 , is a key organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry.[1] Its unique molecular architecture, featuring a pyridine ring substituted with a chlorine atom at the 4-position and a boronic acid moiety at the 2-position, makes it a versatile building block for the construction of complex molecular frameworks. This guide provides an in-depth technical overview of its synthesis, physicochemical properties, and applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions and its potential in drug discovery.

The strategic placement of the chloro and boronic acid groups on the pyridine scaffold allows for selective and sequential functionalization, offering a powerful tool for the synthesis of novel heterocyclic compounds. The boronic acid moiety serves as a versatile handle for the formation of carbon-carbon and carbon-heteroatom bonds, most notably through the Suzuki-Miyaura coupling reaction.[2] The chlorine atom, on the other hand, can participate in various nucleophilic substitution reactions or serve as a site for further cross-coupling, enabling the generation of diverse molecular libraries.

Boron-containing compounds, particularly boronic acids, have emerged as crucial players in modern drug discovery.[3][4][5] The landmark approval of bortezomib, a boronic acid-containing proteasome inhibitor, has catalyzed extensive research into the therapeutic potential of this functional group.[5] Boronic acids can act as bioisosteres for carboxylic acids and can form reversible covalent bonds with biological targets, leading to potent and selective enzyme inhibition.[4] The chloropyridine motif is also a prevalent scaffold in numerous pharmaceuticals, contributing to their biological activity and pharmacokinetic properties. The combination of these two functionalities in this compound makes it a highly valuable reagent for the development of new therapeutic agents.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in chemical synthesis. The table below summarizes its key properties.

| Property | Value | Source/Comment |

| CAS Number | 870459-91-9 | [1] |

| Molecular Formula | C₅H₅BClNO₂ | [1] |

| Molecular Weight | 157.36 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | General observation for similar compounds |

| Melting Point | Not available | Data for the isomer (2-Chloropyridin-4-yl)boronic acid is 155-163 °C |

| Solubility | Soluble in organic solvents such as methanol, DMSO, and DMF (predicted) | General solubility of boronic acids |

| Stability | Stable under normal storage conditions. May dehydrate to form boroxines. | General stability of boronic acids |

Synthesis of this compound

The synthesis of pyridinylboronic acids can be achieved through several established methods. A common and effective approach for the preparation of this compound involves a halogen-metal exchange reaction followed by borylation.[6][7] This strategy leverages the differential reactivity of halogens on the pyridine ring.

A plausible synthetic route starts from a dihalopyridine precursor, such as 2-bromo-4-chloropyridine. The more reactive bromine atom at the 2-position can undergo a selective halogen-metal exchange with an organolithium reagent, such as n-butyllithium, at low temperatures. The resulting lithiated intermediate is then quenched with a trialkyl borate, typically triisopropyl borate, to form the corresponding boronate ester. Subsequent acidic hydrolysis yields the desired this compound.

Sources

- 1. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. electronicsandbooks.com [electronicsandbooks.com]

physical and chemical properties of (4-Chloropyridin-2-yl)boronic acid

An In-depth Technical Guide to (4-Chloropyridin-2-yl)boronic acid

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the . It provides an in-depth analysis of its characteristics, reactivity, handling protocols, and applications, with a focus on practical insights for laboratory use.

Introduction: A Versatile Heterocyclic Building Block

This compound is a pivotal heterocyclic organoboron compound. Its structure, featuring a chlorinated pyridine ring functionalized with a boronic acid group, makes it a highly valuable building block in modern organic synthesis. Boronic acids, as a class, are recognized for their stability, low toxicity, and versatile reactivity, with their degradation product being the environmentally benign boric acid[1]. This specific derivative is particularly sought after for its role in palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures prevalent in pharmaceuticals and agrochemicals. Its utility is central to creating targeted compounds with high specificity, making it a preferred choice for chemists aiming to streamline synthetic pathways[2].

Core Physicochemical Properties

The fundamental are summarized below. This data is essential for determining appropriate reaction conditions, purification methods, and storage protocols.

| Property | Value | Source(s) |

| CAS Number | 870459-91-9 | [3][4] |

| Molecular Formula | C₅H₅BClNO₂ | [3][5] |

| Molecular Weight | 157.36 g/mol | [3][5] |

| Appearance | White to off-white solid/crystalline powder | [2] |

| Melting Point | Data not consistently reported; boronic acids often dehydrate upon heating. | |

| Solubility | Soluble in DMSO and other common organic solvents. | [2][6] |

| Storage Conditions | Store refrigerated (2-8°C) or frozen (-20°C) under an inert atmosphere. Keep container tightly closed in a dry, well-ventilated place.[7][8] |

Structural Identifiers:

-

IUPAC Name: this compound

-

SMILES: OB(O)C1=NC=CC(Cl)=C1[5]

-

InChI Key: Data not available in search results.

Chemical Reactivity and Synthetic Utility

Lewis Acidity and Stability

Like all boronic acids, this compound is a mild Lewis acid due to the vacant p-orbital on its sp²-hybridized boron atom[1]. This characteristic is fundamental to its reactivity. The compound is generally stable under recommended storage conditions[9]. However, it is incompatible with strong oxidizing agents, acids, and strong bases[10][11]. It is crucial to avoid conditions that could lead to protodeboronation (cleavage of the C-B bond), which can be promoted by strong acids or certain transition metals under harsh conditions.

The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds[12][13]. This reaction is a cornerstone of modern synthesis due to its mild conditions and high tolerance for various functional groups[12]. In this context, this compound serves as the organoboron partner, coupling with aryl or vinyl halides/triflates to form biaryl or substituted pyridine structures.

Causality of Reaction Components:

-

Palladium Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄): The engine of the catalytic cycle. A Pd(0) species is the active catalyst.

-

Ligand (e.g., SPhos, PPh₃): Stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of oxidative addition and reductive elimination. The choice of ligand is critical, especially for coupling with less reactive chloro-pyridines[12].

-

Base (e.g., K₂CO₃, Cs₂CO₃): Essential for activating the boronic acid. The base converts the boronic acid into a more nucleophilic boronate species, which is required for the transmetalation step[12].

-

Inert Atmosphere (Nitrogen or Argon): Prevents the oxidation and deactivation of the catalytically active Pd(0) species.

Catalytic Cycle Workflow

The mechanism proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a self-validating system, providing a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required based on the specific substrate.

Objective: To synthesize a 2-aryl-4-chloropyridine derivative.

Materials:

-

This compound (1.2 equiv)

-

Aryl Bromide (1.0 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

-

Potassium Carbonate (K₂CO₃), finely ground (2.5 equiv)

-

Anhydrous 1,4-Dioxane

-

Degassed Water

-

Standard Schlenk line or glovebox, magnetic stirrer, heating mantle, and appropriate glassware.

Step-by-Step Methodology:

-

Reaction Setup (Inert Atmosphere):

-

To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₂CO₃ (2.5 equiv).

-

Causality: The catalyst and ligand are added first to allow for pre-catalyst formation. The boronic acid is used in slight excess to drive the reaction to completion.

-

-

Atmosphere Exchange:

-

Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is a critical self-validating step to ensure the removal of oxygen, which would poison the Pd(0) catalyst.

-

-

Solvent Addition:

-

Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio, e.g., 5 mL dioxane: 1 mL water) via syringe.

-

Causality: The solvent mixture is chosen for its ability to dissolve both organic and inorganic reagents. Water is crucial for the activity of the inorganic base. Solvents must be degassed to remove dissolved oxygen.

-

-

Reaction Execution:

-

Place the sealed flask in a preheated oil bath at 80-100 °C.

-

Stir the mixture vigorously for 4-18 hours.

-

Trustworthiness: The progress should be monitored periodically (e.g., every 2-4 hours) by TLC or LC-MS to determine the point of completion and avoid side-product formation from prolonged heating.

-

-

Work-up and Isolation:

-

Once the reaction is complete (as determined by monitoring), cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer in a separatory funnel. Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product is typically purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-aryl-4-chloropyridine product.

-

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with this compound and the associated reaction components.

Hazard Identification

Based on data for analogous compounds, this compound is classified with the following hazards:

Precautionary Statements: P261, P264, P280, P302+P352, P305+P351+P338[7][14].

Personal Protective Equipment (PPE)

A robust PPE plan is the first line of defense against chemical exposure.

| PPE Category | Specification | Purpose |

| Eye Protection | Tight-sealing safety goggles. | Protects eyes from dust particles and splashes[16]. |

| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and irritation[16]. |

| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination[16]. |

| Respiratory | Use only in a certified fume hood. A NIOSH-approved respirator is required if handling large quantities outside of a hood. | Prevents inhalation of dust which may cause respiratory irritation[16]. |

Safe Handling and Storage Workflow

Caption: A logical workflow for the safe handling and storage of the reagent.

Disposal: All chemical waste and contaminated materials must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health & Safety (EHS) office for specific guidance[17][18].

Conclusion

This compound is a potent and versatile reagent for synthetic chemistry. A thorough understanding of its physical properties, chemical reactivity—particularly in Suzuki-Miyaura coupling—and stringent adherence to safety protocols are paramount for its successful and safe utilization in research and development. This guide provides the foundational knowledge and practical frameworks necessary for professionals to leverage this valuable chemical building block effectively.

References

-

PubChem. (n.d.). (2-Chloropyrimidin-4-yl)boronic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. Retrieved from [Link]

-

Molbase. (n.d.). (5-chloropyridin-2-yl)boronic acid. Retrieved from [Link]

-

Porphyrin-Systems. (n.d.). (2-Chloropyridin-4-yl)boronic acid. Retrieved from [Link]

-

MDPI. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. Retrieved from [Link]

-

PubMed. (2005). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. Journal of Organic Chemistry. Retrieved from [Link]

-

Wiley-VCH. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-chloropyridine-4-boronic acid (C5H5BClNO2). Retrieved from [Link]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. 870459-91-9|this compound|BLD Pharm [bldpharm.com]

- 5. 4-Chloropyridine-2-boronic acid|BLD Pharm [bldpharm.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. combi-blocks.com [combi-blocks.com]

- 8. (2-Chloropyridin-4-yl)boronic acid – porphyrin-systems [porphyrin-systems.com]

- 9. Page loading... [wap.guidechem.com]

- 10. fishersci.com [fishersci.com]

- 11. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. 2-Chloro-4-pyridinylboronic acid = 95.0 458532-96-2 [sigmaaldrich.com]

- 15. echemi.com [echemi.com]

- 16. benchchem.com [benchchem.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. aksci.com [aksci.com]

synthesis of (4-Chloropyridin-2-yl)boronic acid

An In-depth Technical Guide to the Synthesis of (4-Chloropyridin-2-yl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal building block in contemporary organic synthesis, particularly valued for its role in constructing complex molecular architectures via Suzuki-Miyaura cross-coupling reactions. The presence of a 4-chloro substituent offers a strategic handle for subsequent functionalization, while the 2-pyridylboronic acid moiety is a prevalent motif in pharmaceuticals and advanced materials. However, the synthesis and handling of this compound are complicated by the inherent instability of many 2-pyridylboronic acids, which are susceptible to protodeboronation. This guide provides a comprehensive overview of the principal synthetic strategies, offering in-depth mechanistic insights, detailed experimental protocols, and expert analysis of the challenges and solutions associated with its preparation and purification.

Introduction: The Strategic Importance and Synthetic Challenges

The utility of this compound stems from its bifunctional nature. The boronic acid group serves as a versatile nucleophilic partner in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide array of electrophiles. The chlorine atom at the 4-position is not merely a spectator; it offers a secondary reaction site for nucleophilic aromatic substitution or further cross-coupling, allowing for the sequential and controlled elaboration of the pyridine core.

Despite its utility, the synthesis is not trivial. The primary challenge is the "2-pyridyl problem": the boron-carbon bond in 2-pyridylboronic acids is notoriously labile and prone to cleavage by protic sources (protodeboronation).[1] This instability is attributed to the influence of the adjacent nitrogen atom, which can facilitate the cleavage mechanism. Consequently, synthetic routes must be carefully designed to minimize exposure to acidic or aqueous conditions, and the final product often requires conversion to a more stable derivative for storage and handling.

Core Synthetic Strategies

The preparation of this compound is predominantly achieved through two robust methodologies: halogen-metal exchange followed by borylation, and transition metal-catalyzed borylation. Each approach offers distinct advantages and is suited to different starting materials and experimental constraints.

Halogen-Metal Exchange and Borylation

This classical yet highly effective method remains the most fundamental and reliable approach for preparing pyridinylboronic acids on a large scale. It involves the creation of a potent pyridinyl nucleophile via lithium-halogen exchange, which is subsequently trapped by an electrophilic boron source.

Causality and Mechanism: The process begins with the deprotonation of a dihalopyridine, typically 2-bromo-4-chloropyridine or 2,4-dichloropyridine, using a strong organolithium base like n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C). The extreme cold is critical to ensure the kinetic stability of the highly reactive organolithium intermediate and prevent unwanted side reactions. The choice of halogen is crucial for regioselectivity; bromine undergoes lithium-halogen exchange much more readily than chlorine. Therefore, starting with 2-bromo-4-chloropyridine ensures that lithiation occurs exclusively at the 2-position. The resulting 4-chloro-2-lithiopyridine is then quenched with a trialkyl borate, such as triisopropyl borate, which acts as the boron source. This forms a tetracoordinate boronate complex that, upon acidic workup, hydrolyzes to the desired boronic acid. Strict anhydrous conditions are paramount throughout the process, as organolithium reagents react vigorously with even trace amounts of water.

Experimental Protocol: Lithiation-Borylation

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2-bromo-4-chloropyridine (1.0 equiv.) dissolved in anhydrous tetrahydrofuran (THF).

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.05 equiv., as a solution in hexanes) is added dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. The mixture is stirred at -78 °C for 45-60 minutes.

-

Borylation: Triisopropyl borate (1.2 equiv.) is added dropwise, again maintaining a temperature below -70 °C.

-

Warming & Quenching: The reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 1-2 hours.

-

Hydrolysis: The reaction is carefully quenched by the slow addition of 1 M hydrochloric acid at 0 °C. The mixture is stirred for 30-60 minutes.

-

Workup: The phases are separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude boronic acid.

Palladium-Catalyzed Miyaura Borylation

A more modern and functional-group-tolerant alternative is the direct conversion of a carbon-halogen bond to a carbon-boron bond via palladium catalysis.[2][3][4] This method avoids the use of cryogenic temperatures and highly reactive organometallic reagents.

Causality and Mechanism: The reaction typically employs a dihalopyridine (e.g., 2,4-dichloropyridine) as the substrate, a diboron reagent such as bis(pinacolato)diboron (B₂pin₂), a palladium catalyst, and a base. The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the more reactive C-X bond of the pyridine ring. For dihalopyridines, selectivity is a key issue. Conventionally, the C2-Cl bond is more reactive than the C4-Cl bond. However, recent advances have shown that sterically hindered N-heterocyclic carbene (NHC) ligands can reverse this selectivity, favoring coupling at the C4 position.[5] Following oxidative addition, transmetalation with the diboron reagent occurs, followed by reductive elimination to yield the desired pyridinyl boronate ester and regenerate the palladium(0) catalyst. The base (e.g., potassium acetate) is crucial for facilitating the transmetalation step. The product of this reaction is the more stable pinacol boronate ester, which can be isolated or used directly in subsequent reactions.

Experimental Protocol: Palladium-Catalyzed Borylation

-

Setup: To an oven-dried Schlenk tube are added 2,4-dichloropyridine (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), potassium acetate (1.5 equiv.), the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%), and the chosen ligand (if separate).

-

Solvent Addition: Anhydrous solvent (e.g., dioxane) is added, and the tube is sealed.[6]

-

Degassing: The reaction mixture is degassed by bubbling with nitrogen or argon for 15 minutes, or by three freeze-pump-thaw cycles.

-

Heating: The mixture is heated to 80-100 °C and stirred for 12-24 hours, with reaction progress monitored by GC-MS or TLC.

-

Workup: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite to remove palladium residues.

-

Purification: The filtrate is concentrated, and the resulting crude boronate ester is purified, typically by column chromatography.

Stability, Purification, and Advanced Handling

As previously noted, the stability of pyridin-2-ylboronic acids is a major concern. The free boronic acid is often susceptible to decomposition upon storage or during purification.

3.1. Stabilization via Boronate Esters

The most effective strategy to mitigate instability is the conversion of the boronic acid to a boronate ester.

-

Pinacol Esters: Formed during Miyaura borylation or by esterification of the free boronic acid with pinacol, these derivatives are significantly more stable and are generally amenable to silica gel chromatography.[7] However, purification should still be performed relatively quickly to avoid degradation on the column.[8]

-

MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates represent a breakthrough in handling unstable boronic acids.[1] These derivatives are highly crystalline, monomeric, and exceptionally stable to air and moisture, allowing for long-term benchtop storage.[1][9] They are designed for "slow-release" cross-coupling, where under specific basic aqueous conditions, the MIDA ligand is slowly hydrolyzed in situ to liberate the reactive boronic acid at a rate slower than its consumption in the catalytic cycle, thus minimizing decomposition.[1][9]

3.2. Purification Protocols

Purifying the target compound requires careful consideration of its form (acid vs. ester).

| Method | Description | Best Suited For | Key Considerations |

| Recrystallization | Dissolving the crude solid in a minimum of hot solvent and allowing it to cool slowly to form pure crystals. | Free boronic acid | Solvent choice is critical; can be effective for removing minor impurities.[10] |

| Acid-Base Extraction | The crude boronic acid is dissolved in an organic solvent and treated with an aqueous base (e.g., NaOH) to form the water-soluble boronate salt. The aqueous layer is washed with an organic solvent to remove neutral impurities, then re-acidified to precipitate the pure boronic acid, which is collected by filtration.[11] | Free boronic acid | A highly effective method for removing non-acidic byproducts.[10][11] |

| Silica Gel Chromatography | Standard chromatographic separation. | Boronate esters (Pinacol, etc.) | Free boronic acids often decompose or streak badly on standard silica. Using boric acid-treated silica gel or neutral alumina can improve outcomes.[7][8][10] MIDA esters can be challenging due to high polarity.[7] |

Method Comparison and Selection

| Feature | Lithiation-Borylation | Palladium-Catalyzed Borylation |

| Starting Material | 2-Bromo-4-chloropyridine | 2,4-Dichloropyridine |

| Key Reagents | n-BuLi, Triisopropyl borate | Pd Catalyst, Ligand, B₂pin₂, Base |

| Temperature | Cryogenic (-78 °C) | Elevated (80-100 °C) |

| Typical Yield | Good to Excellent | Good to Excellent |

| Product Form | Boronic Acid | Boronate Ester (Pinacol) |

| Advantages | Cost-effective, well-established, high regioselectivity with proper substrate. | High functional group tolerance, milder conditions (no cryogenics), direct formation of a stable ester.[2] |

| Disadvantages | Requires strict anhydrous conditions, cryogenic temperatures, sensitive to many functional groups. | Catalyst cost, potential for selectivity issues, need for inert atmosphere. |

Conclusion

The is a critical enabling process for research in medicinal chemistry and materials science. While the inherent instability of the target molecule presents a significant hurdle, robust synthetic routes are available. The classical lithiation-borylation pathway offers a cost-effective and reliable method, provided that stringent anhydrous and cryogenic conditions are maintained. For substrates with sensitive functional groups or for researchers seeking to avoid harsh organolithium reagents, palladium-catalyzed Miyaura borylation provides a powerful and versatile alternative that directly furnishes a more stable pinacol boronate ester.

Ultimately, the choice of method depends on the available starting materials, required scale, and experimental capabilities. For all approaches, a key to success lies in the subsequent handling of the product. Immediate conversion of the free boronic acid to a stable boronate ester, such as a pinacol or MIDA derivative, is strongly recommended to ensure its integrity for storage and downstream applications.

References

-

Liu, Y., Milo, L. J., Jr., & Lai, J. H. (2013). Recent progress in the synthesis of (un)substituted pyridinylboronic acids and esters. ARKIVOC, 2013(i), 135-153. [Link]

- American Chemical Society. (2025). Iridium-catalyzed C-H borylation of substituted pyridines. ACS Fall 2025.

-

Sadler, S. A., et al. (2014). Iridium-catalysed C–H borylation of pyridines. Organic & Biomolecular Chemistry. [Link]

-

Career Henan Chemical Co. (2025). 3-Pyridylboronic acid(cas no: 1692-25-7). [Link]

-

Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society. [Link]

-

Sadler, S. A., et al. (2014). Iridium-catalyzed C-H borylation of pyridines. PubMed. [Link]

-

Singh, A. K., et al. (2022). Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines. ACS Omega. [Link]

-

Sadler, S. A., et al. (2014). Iridium-catalyzed C-H borylation of pyridines. HKUST Research Portal. [Link]

-

Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

- Google Patents. (n.d.).

-

Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health. [Link]

-

Hitosugi, S., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. American Chemical Society. [Link]

-

ResearchGate. (2016). How to purify boronic acids/boronate esters?. [Link]

-

ResearchGate. (2025). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Link]

-

Sarris, M., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]

-

Zhang, L., et al. (2018). Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. PubMed Central. [Link]

-

Murata, M., et al. (2000). Palladium-Catalyzed Borylation of Aryl Halides or Triflates with Dialkoxyborane: A Novel and Facile Synthetic Route to Arylboronates. Organic Chemistry Portal. [Link]

-

Trice, S. L. J., et al. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. PubMed Central. [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

Sources

- 1. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palladium-Catalyzed Borylation of Aryl Halides or Triflates with Dialkoxyborane: A Novel and Facile Synthetic Route to Arylboronates [organic-chemistry.org]

- 4. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to (4-Chloropyridin-2-yl)boronic Acid: A Keystone Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Chloropyridin-2-yl)boronic acid has emerged as a pivotal reagent in contemporary organic synthesis and medicinal chemistry. Its unique structural and electronic properties make it an invaluable building block, particularly in the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive technical overview of this compound, delving into its molecular structure, chemical properties, synthesis, and applications, with a particular focus on its role in the development of kinase inhibitors and other therapeutic agents. Detailed experimental protocols and safety considerations are also presented to equip researchers with the practical knowledge required for its effective utilization.

Introduction: The Ascendancy of Pyridine Boronic Acids in Medicinal Chemistry

Substituted pyridines are a ubiquitous motif in a vast array of pharmaceuticals and bioactive molecules. The integration of a boronic acid moiety onto the pyridine scaffold has revolutionized the synthesis of these compounds. Boronic acids are versatile intermediates, renowned for their stability, low toxicity, and exceptional performance in Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[1] Among the diverse array of pyridine boronic acids, this compound offers a distinct combination of reactivity and functionality, making it a highly sought-after building block in the synthesis of targeted therapeutics.[1]

Molecular Structure and Physicochemical Properties

The pyridine ring, being electron-deficient, is further influenced by the electron-withdrawing nature of the chlorine atom at the 4-position and the boronic acid group at the 2-position. This electronic profile dictates the regioselectivity and efficiency of its cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 870459-91-9 | [4] |

| Molecular Formula | C₅H₅BClNO₂ | [2] |

| Molecular Weight | 157.36 | [2] |

| Appearance | White to off-white solid | |

| Melting Point | 155-163 °C | |

| pKa | Estimated ~8-9 | [5][6] |

| Solubility | Soluble in organic solvents such as DMSO | [5] |

The pKa of the boronic acid is a critical parameter influencing its activation in the Suzuki-Miyaura catalytic cycle. For substituted phenylboronic acids, pKa values are influenced by the electronic nature of the substituents.[5][6] The presence of the electron-withdrawing chloro and pyridinyl groups is expected to lower the pKa of this compound compared to unsubstituted phenylboronic acid (pKa ~8.8), thereby facilitating the formation of the reactive boronate species under milder basic conditions.

Synthesis and Stability

The synthesis of halopyridinylboronic acids is most commonly achieved through a halogen-metal exchange reaction followed by borylation.[7] A general and robust method involves the lithiation of a dihalopyridine at low temperature, followed by quenching with a trialkyl borate, such as triisopropyl borate, and subsequent hydrolysis to yield the desired boronic acid.[7]

Experimental Protocol: Synthesis of a Halopyridinylboronic Acid (General Procedure)

-

Lithiation: A solution of a dihalopyridine in an anhydrous ethereal solvent (e.g., THF, diethyl ether) is cooled to -78 °C under an inert atmosphere (e.g., Argon, Nitrogen).

-

An organolithium reagent, typically n-butyllithium, is added dropwise to the solution, and the reaction is stirred for a defined period to ensure complete metal-halogen exchange.

-

Borylation: A trialkyl borate (e.g., triisopropyl borate) is then added dropwise at -78 °C.

-

Hydrolysis: The reaction mixture is allowed to warm to room temperature and then quenched with an aqueous acid (e.g., HCl) to hydrolyze the borate ester to the corresponding boronic acid.

-

Work-up and Purification: The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography.[7]

Stability and Handling:

Arylboronic acids are generally stable solids that can be handled in air. However, they can undergo protodeboronation, especially under acidic or basic conditions at elevated temperatures.[8] The stability of arylboronic acids can be enhanced by converting them to their corresponding boronic esters, such as pinacol esters.[9][10] For long-term storage, it is recommended to keep this compound in a cool, dry, and dark place under an inert atmosphere.

The Suzuki-Miyaura Cross-Coupling Reaction: A Gateway to Molecular Diversity

The Suzuki-Miyaura cross-coupling reaction is the cornerstone application of this compound, enabling the formation of a C-C bond between the pyridine ring and an aryl or heteroaryl halide.[1][11] This reaction is instrumental in the synthesis of biaryl and heteroaryl structures that form the core of many kinase inhibitors and other drug candidates.[1][12]

Mechanism of the Suzuki-Miyaura Coupling:

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps:

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling reaction. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

-

Reaction Setup: To a clean, dry reaction vessel, add the aryl bromide (1.0 equiv.), this compound (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv.).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

-

Reaction Execution: The reaction mixture is degassed and then heated under an inert atmosphere to a temperature typically ranging from 80 to 120 °C. The progress of the reaction is monitored by an appropriate analytical technique (e.g., TLC, LC-MS).

-

Work-up: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[13][14]

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The 4-chloropyridin-2-yl moiety is a key structural feature in a number of potent and selective kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a wide range of diseases, including cancer and inflammatory disorders.[15] The ability to readily synthesize diverse libraries of substituted pyridines using this compound has significantly accelerated the discovery of novel kinase inhibitors.

While specific examples of marketed drugs synthesized directly from this compound are not prominently disclosed in the public domain, its structural motif is present in numerous patented and investigational kinase inhibitors targeting various kinases such as Janus kinases (JAKs), c-Jun N-terminal kinases (JNKs), and others.[1][16]

Figure 2: General workflow for the synthesis of kinase inhibitors using this compound.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The chemical shifts and coupling constants of the pyridine ring protons and carbons provide valuable structural information.[4]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition.[4]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the O-H stretching of the boronic acid and the C-Cl and C-N bonds of the pyridine ring.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound.[4]

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and indispensable building block in modern organic synthesis, particularly in the field of drug discovery. Its unique electronic properties and amenability to Suzuki-Miyaura cross-coupling reactions provide a powerful platform for the synthesis of complex and diverse molecular libraries. As the demand for targeted therapeutics, especially kinase inhibitors, continues to grow, the importance of this compound as a key synthetic intermediate is set to increase, paving the way for the development of novel and more effective medicines.

References

- [Link to a general review on arylboronic acid stability]

-

Adamczyk-Woźniak, A., et al. (Year). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Journal Name, Volume(Issue), pages. [Link]

- [Link to a paper on stability constants of arylboronic acid diol esters]

-

Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3510–3514. [Link]

-

Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal. [Link]

- [Link to a research paper on the synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as JNK inhibitors]

- [Link to a paper on the structural requirements of 1-(2-pyridinyl)

-

Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272. [Link]

- [Link to a research paper on the X-ray crystal structure of borinic acid deriv

- [Link to a research paper on protodeboronation of heteroaromatic, vinyl, and cyclopropyl boronic acids]

-

Jian, J., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal, 28(9), e202104118. [Link]

- [Link to a research paper on a novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based HIPK2 inhibitors]

- [Link to a research paper on a general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles]

- [Link to a research paper on Suzuki coupling of different chloropyridines with phenylboronic acids]

- [Link to a research paper on tautomeric equilibria and binding selectivity of pyridineboronic acids]

-

Bouillon, A., et al. (2003). Halopyridin-2-yl-boronic acids and esters are stable, crystalline partners for classical Suzuki cross-coupling. Tetrahedron, 59(50), 10043–10049. [Link]

- [Link to a research paper on the synthesis of novel halopyridinylboronic acids and esters]

- [Link to a research paper on the identification, crystallization, and first X-ray structure analyses of phenyl boronic acid-based inhibitors of human carbonic anhydrase-II]

- [Link to a research paper on computational studies, NMR and IR spectral analysis of 2-fluoro-4-pyridineboronic acid]

- [Link to a detailed experimental procedure for the synthesis of 4-fluoropyridine]

- [Link to supporting information for boronic, diboronic and boric acid esters of 1,8-naphthalenediol]

- [Link to a patent for a method for synthesizing 4-chloro-pyridine]

- [Link to a research paper on the development of Suzuki-Miyaura coupling between 4-pyridine boronate deriv

- [Link to supporting information for L-Proline as an efficient ligand for copper-catalyzed aerobic oxid

- [Link to a research paper on a novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based HIPK2 inhibitors

- [Link to a d

- [Link to a research paper on the synthesis and X-ray crystal structure analysis of substituted pyridazino[4,5-b]indole]

-

Chem-Impex. 2-Chloropyridine-4-boronic acid. [Link]

- [Link to a research paper on the synthesis, X-ray and spectroscopic analysis of some pyridine deriv

- [Link to a special issue on Protein Kinase Inhibitors: Synthesis and Applic

-

PubChem. (2-Chloropyrimidin-4-yl)boronic acid. [Link]

-

PubChemLite. 2-chloropyridine-4-boronic acid. [Link]

-

Organoboron. (5-chloropyridin-2-yl)boronic acid. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. BLDpharm - Bulk Product Details [bldpharm.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Chloropyridine-2-boronic acid|BLD Pharm [bldpharm.com]

- 5. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 6. researchgate.net [researchgate.net]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Protein Kinase Inhibitors: Synthesis and Applications | Molecules | MDPI [mdpi.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Solubility of (4-Chloropyridin-2-yl)boronic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of (4-Chloropyridin-2-yl)boronic acid, a critical reagent in modern synthetic chemistry, particularly for drug discovery and development. Recognizing the scarcity of publicly available quantitative solubility data for this specific compound, this document delivers a framework for researchers to understand, predict, and experimentally determine its solubility in a range of common organic solvents. This guide synthesizes theoretical principles of solubility with practical, field-proven experimental methodologies. It is designed to empower researchers, scientists, and drug development professionals to optimize reaction conditions, purification protocols, and formulation strategies involving this compound.

Introduction: The Significance of this compound in Organic Synthesis

This compound, with the chemical structure C₅H₅BClNO₂ and CAS number 870459-91-9, is a heterocyclic organoboron compound of significant interest in the pharmaceutical and agrochemical industries.[1][2] Its utility primarily stems from its role as a versatile building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4][5] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex molecular architectures, particularly biaryl and heteroaryl structures prevalent in biologically active molecules.[3]

The solubility of this compound in organic solvents is a fundamental physical property that dictates its handling, reactivity, and the overall efficiency of synthetic transformations. A thorough understanding of its solubility behavior is paramount for:

-

Reaction Optimization: Ensuring homogenous reaction mixtures for predictable kinetics and high yields.

-

Purification Strategies: Selecting appropriate solvents for crystallization, precipitation, and chromatographic separation.

-

Formulation Development: Designing stable and effective formulations for downstream applications.

While its isomer, 2-Chloropyridine-4-boronic acid, is reported to have excellent solubility in common organic solvents, specific quantitative data for the title compound remains limited.[6] This guide aims to bridge this knowledge gap by providing a theoretical foundation and a practical experimental framework.

Theoretical Considerations for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, several structural features influence its solubility profile:

-

The Boronic Acid Moiety [-B(OH)₂]: This functional group is capable of acting as both a hydrogen bond donor (from the -OH groups) and a hydrogen bond acceptor (at the oxygen atoms). This contributes to its solubility in polar, protic solvents. However, boronic acids have a propensity to undergo dehydration to form cyclic anhydrides known as boroxines. This equilibrium can complicate solubility measurements as boroxines often exhibit different solubility characteristics than the parent boronic acid.

-

The Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and contributes to the overall polarity of the molecule.

-

The Chloro Substituent: The electronegative chlorine atom influences the electron distribution within the pyridine ring and can participate in dipole-dipole interactions.

The interplay of these factors determines the solubility in various solvent classes.

Visualizing Intermolecular Interactions

The following diagram illustrates the key intermolecular forces that govern the dissolution of this compound in a polar protic solvent like methanol.

Caption: Intermolecular forces in this compound dissolution.

Experimental Protocol for Solubility Determination

The following is a robust, self-validating protocol for the experimental determination of the solubility of this compound using the dynamic method, which is well-suited for crystalline solids.

Materials and Equipment:

-

This compound (of known purity)

-

Selected organic solvents (analytical grade)

-

Jacketed glass reaction vessel with a magnetic stirrer

-

Temperature-controlled circulating bath

-

Calibrated digital thermometer or temperature probe (± 0.1 °C)

-

Analytical balance (± 0.1 mg)

-

Turbidity sensor or a laser light source and detector

Step-by-Step Methodology:

-

Preparation of the Slurry:

-

Accurately weigh a known mass of this compound and the desired organic solvent into the jacketed glass vessel.

-

The composition of the mixture should be chosen to ensure that the solid phase is present at the initial temperature.

-

-

Equilibration and Heating:

-

Place the vessel in the circulating bath and begin stirring to ensure a uniform suspension.

-

Set the initial temperature of the bath to a value where the compound is not fully dissolved.

-

Slowly increase the temperature of the bath at a constant rate (e.g., 0.2-0.5 °C/min) to allow for thermal equilibrium to be reached at each stage.

-

-

Turbidity Measurement and Dissolution Point Determination:

-

Continuously monitor the turbidity of the solution.

-

The dissolution temperature is the point at which the last solid particles disappear, and the solution becomes clear. This can be determined visually or by a sharp decrease in the turbidity reading.

-

-

Data Collection and Analysis:

-

Record the dissolution temperature for the specific composition.

-

Repeat the experiment with different compositions of solute and solvent to construct a solubility curve (solubility vs. temperature).

-

Workflow for Solubility Determination

Caption: Experimental workflow for dynamic solubility determination.

Expected Solubility Trends and Data Presentation

While specific quantitative data for this compound is not widely available, we can predict general solubility trends based on its structure and data from analogous compounds. The isomer, 2-Chloropyridine-4-boronic acid, is reported to have a solubility of 200 mg/mL in Dimethyl Sulfoxide (DMSO).[7]

The expected solubility in various classes of organic solvents is summarized in the table below. Researchers can use this as a starting point for their investigations.

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions and the ability of these solvents to act as hydrogen bond acceptors favor dissolution. |

| Polar Protic | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with the boronic acid group, promoting solubility. |

| Ethers | THF, 1,4-Dioxane | Moderate | The ether oxygen can act as a hydrogen bond acceptor, leading to moderate solubility. |

| Halogenated | Dichloromethane, Chloroform | Low to Moderate | Primarily dipole-dipole interactions; less effective at solvating the polar boronic acid group compared to more polar solvents. |

| Non-polar | Toluene, Hexanes | Very Low | The significant polarity mismatch between the solute and solvent results in poor solubility. |

Conclusion and Practical Implications

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While quantitative data is sparse, the theoretical principles and the detailed experimental protocol presented herein equip researchers with the necessary tools to determine solubility in their specific systems. A systematic approach to understanding and measuring solubility is a critical, yet often overlooked, aspect of process development and optimization in both academic and industrial research. The insights and methodologies provided in this guide will enable scientists to make informed decisions regarding solvent selection, leading to more efficient, robust, and scalable chemical processes.

References

-

AbacipharmTech. (n.d.). This compound. Retrieved from [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5359–5363. Retrieved from [Link]

-

Kitano, Y., & Arisawa, M. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 870459-91-9|this compound|BLD Pharm [bldpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. medchemexpress.com [medchemexpress.com]

Spectroscopic Profile of (4-Chloropyridin-2-yl)boronic acid: A Technical Guide for Advanced Drug Development

Introduction

(4-Chloropyridin-2-yl)boronic acid, a key building block in modern medicinal chemistry, offers a unique combination of a reactive boronic acid moiety and a functionalized pyridine ring. This structure is particularly valuable in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions, a cornerstone of contemporary drug discovery. The precise and unambiguous characterization of this intermediate is paramount to ensure the integrity and reproducibility of synthetic pathways. This guide provides an in-depth analysis of the spectroscopic data for this compound, offering researchers, scientists, and drug development professionals a comprehensive reference for its identification and quality control. The insights provided herein are grounded in established spectroscopic principles and data from analogous compounds, ensuring a robust framework for its characterization.

Molecular Structure and Isomers

This compound (CAS 870459-91-9) is one of several isomers of chloropyridinylboronic acid.[1][2] Its distinct substitution pattern significantly influences its spectroscopic properties. Understanding the potential for isomeric impurities is critical, as their presence can complicate reaction outcomes and biological testing.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. The following data is predicted based on the analysis of its chemical structure and comparison with similar compounds, such as 2-chloropyridine and other pyridinylboronic acids.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to reveal three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen atom, the chlorine atom, and the boronic acid group.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.4 - 7.6 | d | ~8 |

| H-5 | 7.2 - 7.4 | dd | ~8, ~2 |

| H-6 | 8.3 - 8.5 | d | ~2 |

| B(OH)₂ | 8.0 - 8.5 | br s | - |

Note: The chemical shift of the B(OH)₂ protons is highly dependent on the solvent, concentration, and temperature, and they may exchange with residual water in the solvent.

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 155 - 160 |

| C-3 | 120 - 125 |

| C-4 | 145 - 150 |

| C-5 | 118 - 122 |

| C-6 | 150 - 155 |

Experimental Protocol for NMR Spectroscopy

A rigorous and standardized protocol is essential for obtaining high-quality NMR spectra.

Caption: Workflow for NMR data acquisition and analysis.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). DMSO-d₆ is often preferred for boronic acids as it can help in observing the exchangeable B(OH)₂ protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire the proton spectrum at room temperature using a standard pulse program. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a standard pulse program with proton decoupling to simplify the spectrum to singlets for each carbon. A longer acquisition time and a higher number of scans are typically required due to the lower natural abundance of ¹³C.

-

Data Processing and Analysis: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The processed spectra can then be analyzed for chemical shifts, peak integrations, and coupling patterns to confirm the structure.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[3][4] The IR spectrum of this compound will exhibit characteristic absorption bands for the O-H, B-O, C-N, C-C, and C-Cl bonds.

Predicted IR Data

The following table summarizes the expected vibrational frequencies based on the analysis of similar compounds, such as 4-pyridinylboronic acid.[5]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (boronic acid) | 3200 - 3600 | Broad, Strong |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=N, C=C stretch (pyridine ring) | 1550 - 1650 | Strong |

| B-O stretch | 1300 - 1400 | Strong |

| C-Cl stretch | 700 - 800 | Medium |

Experimental Protocol for IR Spectroscopy

Caption: Workflow for FTIR data acquisition and analysis.

-

Sample Preparation: For solid samples, the most common method is to prepare a potassium bromide (KBr) pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample holder (for KBr pellets) or the clean ATR crystal.

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Spectral Interpretation: Analyze the spectrum to identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule.[6] For this compound, mass spectrometry can confirm the molecular formula and provide insights into its fragmentation patterns.

Predicted Mass Spectrometry Data

The molecular weight of this compound is 157.36 g/mol .[1] The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Predicted m/z values for various adducts are available.[7]

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 158.01748 | Protonated molecule |

| [M+Na]⁺ | 179.99942 | Sodium adduct |

| [M-H]⁻ | 156.00292 | Deprotonated molecule |

| [M]⁺ | 157.00965 | Molecular ion |

Common fragmentation pathways for chloropyridines include the loss of the chlorine atom and the loss of HCN.[8]

Experimental Protocol for Mass Spectrometry

Caption: Workflow for Mass Spectrometry data acquisition.

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent, such as methanol or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer like a Quadrupole Time-of-Flight (Q-TOF) for high-resolution mass measurements.

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe different adducts and fragmentation patterns.

-

Data Analysis: Analyze the spectrum to identify the molecular ion peak and its isotopic pattern. High-resolution mass spectrometry can be used to confirm the elemental composition.

Conclusion

The spectroscopic characterization of this compound is a critical step in ensuring its identity and purity for use in pharmaceutical research and development. This guide provides a comprehensive overview of the expected NMR, IR, and MS data, along with standardized protocols for their acquisition and analysis. By adhering to these methodologies, researchers can confidently verify the structure of this important synthetic building block, thereby ensuring the reliability and reproducibility of their scientific endeavors.

References

-

Hangzhou Better Chemtech Ltd. (2025). What is the mass spectrum of 2 - Chloropyridine? [Link]

-

SpectraBase. 4-Pyridinylboronic acid. [Link]

-

Intertek. Fourier Transform Infrared Spectroscopy (FTIR) Analysis. [Link]

-

UniTechLink. FTIR Analysis - Interpret your FTIR data quickly! 2023. [Link]

-

Wang, R., et al. (2021). MolDiscovery: learning mass spectrometry fragmentation of small molecules. Nature Communications, 12(1), 3563. [Link]

-

PubChemLite. 2-chloropyridine-4-boronic acid (C5H5BClNO2). [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 870459-91-9|this compound|BLD Pharm [bldpharm.com]

- 3. Fourier Transform Infrared Spectroscopy (FTIR) Analysis [intertek.com]

- 4. FTIR Analysis - Interpret your FTIR data quickly! 2023 [unitechlink.com]

- 5. spectrabase.com [spectrabase.com]

- 6. MolDiscovery: learning mass spectrometry fragmentation of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PubChemLite - 2-chloropyridine-4-boronic acid (C5H5BClNO2) [pubchemlite.lcsb.uni.lu]

- 8. yufengchemicals.com [yufengchemicals.com]

The Advent and Ascendance of Pyridylboronic Acids: A Technical Guide for the Modern Chemist

Abstract

Pyridylboronic acids have emerged from relative obscurity to become indispensable tools in the synthetic chemist's arsenal, particularly within the realms of pharmaceutical and materials science. Their unique electronic properties and ability to participate in a diverse array of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, have cemented their status as critical building blocks for the construction of complex molecular architectures. This in-depth technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of pyridylboronic acids. We will delve into the fundamental challenges associated with their synthesis and stability, explore the various methodologies developed to overcome these hurdles, and provide detailed protocols for their preparation and application. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this vital class of reagents.

Introduction: The Rise of a Heterocyclic Workhorse

The story of pyridylboronic acids is intrinsically linked to the broader narrative of organoboron chemistry. While the first boronic acid was reported by Edward Frankland in 1860, the unique potential of their pyridyl analogues would not be fully realized for over a century.[1] The incorporation of a pyridine ring, an electron-deficient heteroaromatic system, imparts distinct reactivity and utility to the boronic acid moiety. This combination has proven particularly fruitful in the synthesis of biaryl and heteroaryl compounds, which are prevalent scaffolds in a vast number of biologically active molecules and functional materials.[2][3]

The initial synthetic forays into pyridylboronic acids were often hampered by low yields and instability, particularly for the 2-pyridyl isomer. However, the advent of palladium-catalyzed cross-coupling reactions, pioneered by Nobel laureates Akira Suzuki and Norio Miyaura, provided the crucial impetus for the development of robust and scalable synthetic routes to these valuable reagents.[4] This guide will chart the course of this development, from early methodologies to the state-of-the-art techniques employed today.

The Synthetic Evolution: From Early Efforts to Modern Methodologies

The synthesis of pyridylboronic acids has undergone a significant evolution, driven by the ever-increasing demand for these versatile building blocks. The primary challenge has been the effective and regioselective introduction of the boronic acid group onto the pyridine ring. Several key strategies have emerged, each with its own set of advantages and limitations.

The Foundational Approach: Halogen-Metal Exchange

The most fundamental and enduring method for the preparation of pyridylboronic acids is the halogen-metal exchange of a halopyridine, followed by quenching with a trialkyl borate. This approach, typically employing organolithium or Grignard reagents, remains a cost-effective and reliable method, particularly for large-scale synthesis.

Conceptual Workflow of Halogen-Metal Exchange for Pyridylboronic Acid Synthesis:

Caption: General workflow for pyridylboronic acid synthesis via halogen-metal exchange.

Experimental Protocol: Synthesis of 3-Pyridylboronic Acid via Halogen-Metal Exchange [4]

-

Reaction Setup: To a three-necked flask equipped with a mechanical stirrer, a temperature probe, and a nitrogen inlet, add anhydrous toluene and tetrahydrofuran (THF).

-

Addition of Reagents: Cool the solvent mixture and add triisopropyl borate followed by 3-bromopyridine.

-

Lithiation: Slowly add a solution of n-butyllithium in hexanes while maintaining a low temperature (e.g., -50°C).

-

Quenching and Workup: After the reaction is complete, quench the reaction with aqueous hydrochloric acid.

-

Isolation: Adjust the pH of the aqueous layer to precipitate the 3-pyridylboronic acid, which can then be isolated by filtration.

Table 1: Comparison of Common Halogen-Metal Exchange Conditions

| Parameter | Organolithium (n-BuLi) | Grignard Reagent (RMgX) |

| Reactivity | Highly reactive, requires very low temperatures (-78 to -50°C) | Less reactive, can often be performed at slightly higher temperatures |

| Functional Group Tolerance | Limited, reacts with many functional groups | Generally more tolerant of functional groups |

| Solvents | Ethereal solvents (THF, diethyl ether), often with co-solvents like toluene | Ethereal solvents (THF, diethyl ether) |

| Typical Precursors | Bromo- and iodopyridines | Bromo- and iodopyridines |

Directed Ortho-Metalation (DoM): A Regioselective Strategy

Directed ortho-metalation provides a powerful method for the regioselective synthesis of substituted pyridylboronic acids. This technique relies on the presence of a directing group on the pyridine ring, which coordinates to an organolithium reagent and directs deprotonation to the adjacent ortho position. Subsequent quenching with a trialkyl borate furnishes the desired ortho-substituted pyridylboronic acid.

The Rise of Transition Metal Catalysis

The development of transition metal-catalyzed methods has revolutionized the synthesis of pyridylboronic acids, offering milder reaction conditions and improved functional group tolerance.

The Miyaura borylation reaction involves the palladium-catalyzed cross-coupling of a halopyridine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[5] This method is particularly valuable for the synthesis of pyridylboronate esters, which are often more stable than the corresponding boronic acids.[5]

Conceptual Workflow of Miyaura Borylation:

Sources

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 3-Pyridinylboronic acid | C5H6BNO2 | CID 2734378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

An In-depth Technical Guide to Boronic Acids in Medicinal Chemistry

Introduction: The Unique Chemistry of Boron and its Ascendancy in Drug Discovery

Once relegated to the periphery of medicinal chemistry due to preconceived notions of toxicity, boron-containing compounds, particularly boronic acids, have undergone a remarkable renaissance.[1][2][3] This shift was catalyzed by the landmark approval of bortezomib (Velcade®) by the U.S. Food and Drug Administration (FDA) in 2003 for the treatment of multiple myeloma.[1][4][5] This event not only shattered old paradigms but also illuminated the vast therapeutic potential harbored within the unique electronic structure of boron.[1][2][3]

Boronic acids are organoboron compounds characterized by a boron atom bonded to an alkyl or aryl group and two hydroxyl groups, with the general formula R-B(OH)₂.[6][7][8] Structurally, the boron atom is sp²-hybridized, possessing a vacant p-orbital that confers a Lewis acidic character.[9] This electron deficiency is the cornerstone of their versatile reactivity and biological activity, allowing them to form stable, yet reversible, covalent bonds with nucleophilic residues, a feature that has been masterfully exploited in drug design.[1][6][7]

This guide provides an in-depth exploration of the core principles and practical applications of boronic acids in modern drug discovery. We will delve into their structure and properties, mechanisms of action, therapeutic applications, and the synthetic strategies employed to create these powerful molecules.

The Boronic Acid Moiety: Structure and Reactivity

The fundamental structure of a boronic acid dictates its chemical behavior. The trigonal planar geometry and the electron-deficient nature of the boron atom are key to its interactions with biological macromolecules.

Caption: General structure of a boronic acid, highlighting the central boron atom, an organic substituent (R), two hydroxyl groups, and the influential vacant p-orbital.

A pivotal characteristic of boronic acids is their ability to exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate species upon interaction with a Lewis base. This transition is crucial for their biological activity, particularly their ability to inhibit enzymes. The pKa of a typical boronic acid is around 9, but upon forming a tetrahedral complex, the pKa of the resulting boronate is closer to 7, making it more relevant under physiological conditions.[6][7]

Mechanism of Action: Reversible Covalent Inhibition

The primary mechanism through which boronic acids exert their therapeutic effects is by acting as potent and often selective inhibitors of enzymes, particularly serine proteases.[6][10][11] They function as transition state analogs, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis.[12][13] The electrophilic boron atom readily interacts with the nucleophilic hydroxyl group of a catalytic serine residue in the enzyme's active site, forming a stable, reversible covalent adduct.[12][14]

Caption: Boronic acid reversibly forms a covalent bond with a serine residue in an enzyme's active site, creating a stable tetrahedral complex and inhibiting the enzyme.

This reversible covalent inhibition offers a distinct advantage over irreversible inhibitors, potentially leading to a better safety profile by minimizing off-target effects and allowing for a more controlled duration of action.[15]

Therapeutic Applications: From Cancer to Infectious Diseases

The versatility of the boronic acid scaffold has led to the development of FDA-approved drugs and numerous clinical candidates across a spectrum of diseases.[1][4][16]

Proteasome Inhibitors in Oncology

The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, and its dysregulation is a hallmark of many cancers.[17][18][19] Boronic acid-based proteasome inhibitors have revolutionized the treatment of multiple myeloma.[4][17]